Acrylamide-acrylic acid resin

Übersicht

Beschreibung

Acrylamide-acrylic acid resin is a synthetic polymer known for its unique properties and versatile applications. It is a high-performance material used in various industries due to its excellent mechanical strength, chemical resistance, and thermal stability. This compound is composed of repeating units of a specific monomer, which gives it distinct characteristics compared to other polymers.

Wissenschaftliche Forschungsanwendungen

Acrylamide-acrylic acid resin has a wide range of applications in scientific research, including:

Chemistry: this compound is used as a precursor for the synthesis of various advanced materials, such as nanocomposites, hydrogels, and functionalized polymers. Its unique properties make it an ideal candidate for developing new materials with tailored functionalities.

Biology: In biological research, this compound is used as a scaffold for tissue engineering and regenerative medicine. Its biocompatibility and mechanical strength make it suitable for creating artificial tissues and organs.

Medicine: this compound is used in drug delivery systems, where it serves as a carrier for therapeutic agents. Its ability to encapsulate and release drugs in a controlled manner makes it an effective tool for targeted drug delivery.

Industry: this compound is used in various industrial applications, including coatings, adhesives, and sealants. Its chemical resistance and durability make it suitable for use in harsh environments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acrylamide-acrylic acid resin is typically synthesized through a polymerization process involving the monomer units. The polymerization can be initiated by various methods, including free radical polymerization, anionic polymerization, and coordination polymerization. The choice of method depends on the desired properties of the final product.

Free Radical Polymerization: This method involves the use of free radicals to initiate the polymerization process. Common initiators include peroxides and azo compounds. The reaction is carried out at elevated temperatures and can be controlled to achieve the desired molecular weight and polymer structure.

Anionic Polymerization: This method uses anionic initiators, such as alkali metals or organometallic compounds, to initiate the polymerization. It is typically conducted at low temperatures and allows for precise control over the polymer’s molecular weight and distribution.

Coordination Polymerization: This method involves the use of transition metal catalysts to initiate the polymerization. It is often used to produce high-molecular-weight polymers with specific stereochemistry.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale polymerization reactors. The process involves the continuous addition of monomers and initiators, along with precise control of temperature, pressure, and reaction time. The polymer is then purified, dried, and processed into various forms, such as pellets, films, or fibers, depending on the intended application.

Analyse Chemischer Reaktionen

Acrylamide-acrylic acid resin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the polymer’s properties or to create new materials with enhanced functionalities.

Oxidation: this compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide. This reaction introduces oxygen-containing functional groups, such as hydroxyl or carbonyl groups, into the polymer chain, enhancing its hydrophilicity and reactivity.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can be used to remove oxygen-containing groups or to introduce new functional groups, such as amines or alcohols.

Substitution: this compound can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents include halogens, alkylating agents, and acylating agents. These reactions can be used to introduce new functional groups or to modify the polymer’s properties.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated or carbonylated derivatives, while reduction reactions can yield amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Wirkmechanismus

The mechanism of action of Acrylamide-acrylic acid resin involves its interaction with various molecular targets and pathways. In drug delivery applications, this compound encapsulates therapeutic agents and releases them in response to specific stimuli, such as changes in pH or temperature. This controlled release mechanism ensures that the drugs are delivered to the target site with minimal side effects.

In tissue engineering, this compound provides a scaffold for cell attachment and growth. Its biocompatibility and mechanical properties support the formation of new tissues and promote tissue regeneration. The polymer’s surface can be functionalized with bioactive molecules to enhance cell adhesion and proliferation.

Vergleich Mit ähnlichen Verbindungen

Acrylamide-acrylic acid resin is unique compared to other similar compounds due to its specific monomer composition and polymerization method. Some similar compounds include:

Polyethylene: A widely used polymer with excellent chemical resistance and mechanical properties. it lacks the thermal stability and functionalizability of this compound.

Polypropylene: Another common polymer with good chemical resistance and mechanical strength. It is less versatile than this compound in terms of functionalization and modification.

Polystyrene: Known for its rigidity and ease of processing, but it is brittle and lacks the flexibility and durability of this compound.

This compound stands out due to its combination of mechanical strength, chemical resistance, thermal stability, and ease of functionalization. These properties make it a versatile material for various applications in research and industry.

Eigenschaften

CAS-Nummer |

9003-06-9 |

|---|---|

Molekularformel |

C6H9NO3 |

Molekulargewicht |

143.14 g/mol |

IUPAC-Name |

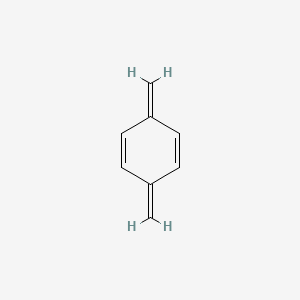

prop-2-enamide;prop-2-enoic acid |

InChI |

InChI=1S/C3H5NO.C3H4O2/c2*1-2-3(4)5/h2H,1H2,(H2,4,5);2H,1H2,(H,4,5) |

InChI-Schlüssel |

RNIHAPSVIGPAFF-UHFFFAOYSA-N |

SMILES |

C=CC(=O)N.C=CC(=O)O |

Kanonische SMILES |

C=CC(=O)N.C=CC(=O)O |

| 9003-06-9 | |

Synonyme |

PAM-AAc poly(AAm-co-AA) poly(acrylamide-co-acrylic acid) poly(AM-co-AA) |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dichlorophenyl)-6-methylsulfonyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1207169.png)

![2-[(5-Carboxy-4-hydroxy-2-methylheptan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1207170.png)